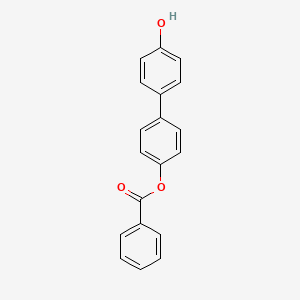

4-Benzoyloxy-4'-hydroxybiphenyl

Descripción

4-Benzoyloxy-4'-hydroxybiphenyl is a biphenyl derivative featuring a benzoyloxy group (-OCOC₆H₅) at the 4-position and a hydroxyl group (-OH) at the 4'-position. Biphenyl derivatives are widely studied for their liquid crystalline behavior, photochemical applications, and roles in organic synthesis . The benzoyloxy group enhances steric bulk and electron-withdrawing characteristics, while the hydroxyl group enables hydrogen bonding and derivatization .

Propiedades

Fórmula molecular |

C19H14O3 |

|---|---|

Peso molecular |

290.3 g/mol |

Nombre IUPAC |

[4-(4-hydroxyphenyl)phenyl] benzoate |

InChI |

InChI=1S/C19H14O3/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13,20H |

Clave InChI |

MEPRWAZFCWRZFF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key biphenyl derivatives and their properties relative to 4-benzoyloxy-4'-hydroxybiphenyl:

Comparative Analysis

Thermal Stability :

- 4-Benzyloxybiphenyl exhibits higher thermal stability (melting point >100°C) compared to hydroxylated analogs like 4-butoxy-4'-hydroxybiphenyl , which forms smectic phases only upon cooling .

- The benzoyloxy group in 4-benzoyloxy-4'-hydroxybiphenyl likely reduces melting points due to steric hindrance, similar to 4-benzoyloxy-4'-nitrobiphenyl .

Synthetic Utility :

- 4-Bromo-4'-hydroxybiphenyl is a versatile intermediate for Suzuki-Miyaura couplings, whereas 4-benzoyloxy-4'-hydroxybiphenyl may undergo ester hydrolysis or Friedel-Crafts acylation .

- Hydroxyl groups in analogs like 4-fluoro-4'-hydroxybiphenyl (CAS 180) enable further functionalization via etherification or sulfonation .

Liquid Crystalline Behavior :

Electronic Effects :

Research Findings

- Phase Behavior :

- Photochemical Applications: Benzophenone derivatives like 4-benzoyloxy-2-hydroxybenzophenone (CAS 6079-76-1) act as UV absorbers, suggesting similar applications for 4-benzoyloxy-4'-hydroxybiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.